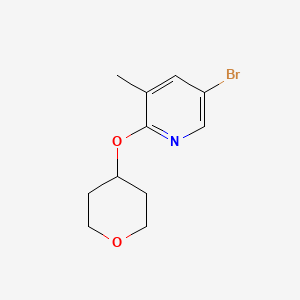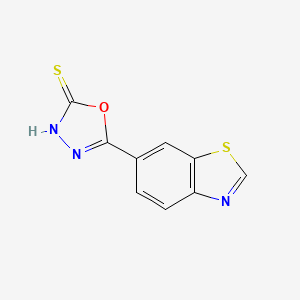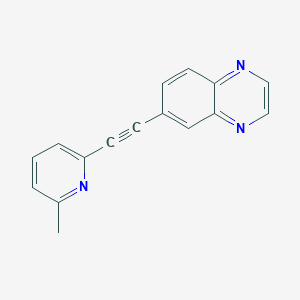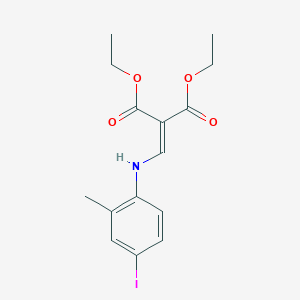
1,4,5,6-Tetrahydro-7h-indazol-7-one
描述
1,4,5,6-Tetrahydro-7h-indazol-7-one is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is a type of indazole, a class of azole heterocycles that are a part of many natural and synthetic products .
Synthesis Analysis
A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters . Another study designed, synthesized, and tested 7-amido derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-ones as potential SARS-CoV-2 Mpro inhibitors .Chemical Reactions Analysis
The synthesis of this compound involves various chemical reactions. For instance, the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol yielded cyclic β-keto esters. These were then treated with hydrazine hydrate in ethanol under reflux to give compounds .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 356.1±11.0 °C, and its density is predicted to be 1.305±0.06 g/cm3. Its pKa value is predicted to be 11.80±0.20 .作用机制
Target of Action
The primary target of 1,4,5,6-Tetrahydro-7h-indazol-7-one is the SARS-CoV-2 main protease (Mpro) . This protease plays a crucial role in the life cycle of the coronavirus, making it a significant target for therapeutic intervention .
Mode of Action
this compound interacts with its target through a process of molecular docking followed by molecular dynamics simulation and MM/GBSA calculations . This interaction results in the inhibition of the SARS-CoV-2 main protease (Mpro), thereby preventing the virus from replicating within the host .
Biochemical Pathways
The inhibition of the SARS-CoV-2 main protease (Mpro) affects the viral replication pathway. By inhibiting this enzyme, this compound prevents the virus from producing essential proteins it needs to replicate . This disruption of the viral life cycle can help to control the spread of the virus within the host.
Pharmacokinetics
The compound’s predicted boiling point is 3561±110 °C, and its predicted density is 1305±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion, but further studies would be needed to confirm this.
Result of Action
The primary result of this compound’s action is the inhibition of the SARS-CoV-2 main protease (Mpro), which leads to a decrease in viral replication . This can help to control the spread of the virus within the host, potentially reducing the severity of the disease.
生化分析
Biochemical Properties
1,4,5,6-Tetrahydro-7h-indazol-7-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human neutrophil elastase (HNE) with low nanomolar Ki values, indicating its potency as an inhibitor . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have cytotoxic activity against certain cancer cell lines, indicating its potential as an anti-cancer agent . The compound’s impact on gene expression and cell signaling pathways further underscores its importance in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects by inhibiting or activating enzymes, leading to changes in gene expression. For instance, its inhibition of HNE is a result of its binding to the enzyme’s active site, preventing substrate access and subsequent enzymatic activity . This mechanism highlights the compound’s potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits reasonable stability in aqueous solutions, with a half-life exceeding one hour . Long-term studies have shown that it can maintain its inhibitory effects on enzymes over extended periods, making it a viable candidate for prolonged biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety is compromised . These dosage-dependent effects are crucial for determining the compound’s therapeutic window.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its role in modulating biochemical pathways . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution patterns are critical for its efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding its localization is vital for optimizing its therapeutic potential.
属性
IUPAC Name |
1,4,5,6-tetrahydroindazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6-3-1-2-5-4-8-9-7(5)6/h4H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTZTUJBLAOEBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165686-41-9 | |
| Record name | 4,5,6,7-tetrahydro-1H-indazol-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



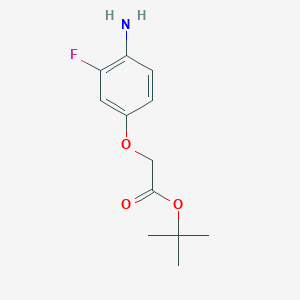
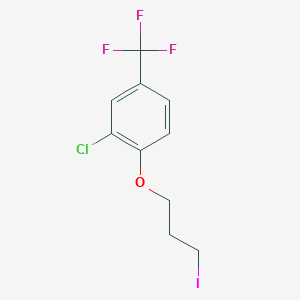
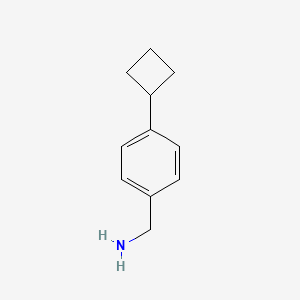
![Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1454789.png)
![3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1454790.png)
